Lauryl laurate
CAS No.: 13945-76-1
Cat. No.: VC21005371
Molecular Formula: C24H48O2
Molecular Weight: 368.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13945-76-1 |
---|---|
Molecular Formula | C24H48O2 |
Molecular Weight | 368.6 g/mol |
IUPAC Name | dodecyl dodecanoate |
Standard InChI | InChI=1S/C24H48O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |
Standard InChI Key | CYUUZGXOQDCCGH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Introduction
Chemical Structure and Properties
Structural Identification
Lauryl laurate is an ester formed from the condensation of lauric acid (dodecanoic acid) and lauryl alcohol (dodecanol). Its chemical structure consists of a long hydrocarbon chain alcohol esterified with a medium-chain fatty acid, creating a symmetrical molecule with distinct lipophilic properties .
Table 1: Identification Parameters of Lauryl Laurate
Parameter | Value |
---|---|
IUPAC Name | Dodecyl dodecanoate |
CAS Number | 13945-76-1 |
Molecular Formula | C₂₄H₄₈O₂ |
Molecular Weight | 368.64 g/mol |
SMILES Notation | CCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
InChI | InChI=1S/C24H48O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |
InChIKey | CYUUZGXOQDCCGH-UHFFFAOYSA-N |
Physical and Chemical Properties
Lauryl laurate exists as a solid wax-like substance at ambient temperature, with a characteristic melting point range between 23°C and 30°C (73°F - 86°F). This melting behavior is particularly significant as it allows the compound to transition to liquid phase upon contact with human skin (approximately 32°C), creating a unique sensory experience in cosmetic applications.
Table 2: Physical and Chemical Properties of Lauryl Laurate
Property | Value |
---|---|
Physical State | Solid at room temperature |
Appearance | Off-white to light yellow wax |
Melting Point | 23°C - 30°C |
Saponification Value | 130 - 150 |
Ester Value | 144.1 |
Predicted Collision Cross Section [M+H]⁺ | 202.8 Ų |
Predicted Collision Cross Section [M+Na]⁺ | 209.5 Ų |
The compound demonstrates high lipophilicity and limited water solubility, which influences its behavior in various formulations. When incorporated into emulsions, lauryl laurate contributes to the stability and sensory attributes of the final product .
Synthesis and Production
Laboratory Synthesis Methods
The principal route for lauryl laurate synthesis is through esterification reaction between lauric acid and lauryl alcohol. This reaction typically requires a catalyst to proceed efficiently, with several approaches documented in scientific literature.
Chemical Catalysis
Traditional synthesis employs acid catalysts, predominantly sulfuric acid, to facilitate the esterification reaction. The process typically involves heating the reactants under reflux conditions (80-100°C) to drive the equilibrium toward ester formation by removing water as a by-product.
Enzymatic Catalysis
A more environmentally friendly approach utilizes enzymatic catalysis, particularly lipases such as porcine pancreatic lipase (PPL) in the form of cross-linked enzyme crystals (CLEC). Research has demonstrated that the esterification reaction follows a Ping-Pong Bi-Bi mechanism with alcohol inhibition . Comparative studies using different solvents with varying hydrophobicity (log p values ranging from 0.70 to 3.50) have revealed that the reaction is favored in hydrophobic solvents, offering valuable insights for optimizing synthesis conditions.
Table 3: Comparison of Synthesis Methods for Lauryl Laurate
Method | Catalyst | Conditions | Advantages | Limitations |
---|---|---|---|---|
Chemical Esterification | Sulfuric acid or other mineral acids | Reflux, 80-100°C, 6-12 hours | High yield, rapid reaction | Harsh conditions, environmental concerns |
Enzymatic Synthesis | Lipases (e.g., CLEC-PPL) | 30-60°C, extended reaction time | Environmentally friendly, high selectivity | Higher cost, longer processing time |
Industrial Production | Acid catalysts or enzyme systems | Controlled reaction in large reactors | Scale efficiency, consistent quality | Capital-intensive process |
Industrial Production
At industrial scale, lauryl laurate production employs similar esterification processes but with adaptations for volume manufacturing. The reactants are processed in large reactors with precise temperature control and mixing parameters. Post-reaction purification typically involves distillation or other separation techniques to remove unreacted starting materials and by-products, ensuring high purity in the final product.
Applications in Various Industries
Cosmetics and Personal Care
Lauryl laurate has found extensive application in cosmetic and personal care formulations, primarily due to its exceptional emollient properties and distinctive sensory profile. The compound enhances product texture while providing a non-greasy, silky feel upon application .
Functional Benefits in Cosmetic Products
The compound delivers multiple functional benefits in cosmetic formulations:
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Provides a soft, smooth after-feel on the skin
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Acts as a natural alternative to silicones, offering similar slip without synthetic additives
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Reduces greasiness and stickiness in formulations
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Adds slip and glide to products without compromising structure
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Can deliver a gentle cooling effect upon application due to its melting characteristics
Product Categories
Lauryl laurate is incorporated into diverse product categories:
Table 4: Applications of Lauryl Laurate in Cosmetic Products
Product Category | Function | Typical Concentration |
---|---|---|
Lip balms and lipsticks | Emollient, structure enhancer | 1-5% |
Moisturizing creams and lotions | Emollient, sensory modifier | 1-3% |
Hair pomades and styling products | Conditioning agent, texture enhancer | 0.5-2% |
Sunscreen formulations | Emollient, improves spreadability | 1-4% |
Mascaras and eye makeup | Film-former, improves application | 0.5-3% |
Pharmaceutical Applications
In pharmaceutical formulations, lauryl laurate serves as a functional excipient with specific beneficial properties that enhance drug delivery systems.
Drug Delivery Systems
The compound has demonstrated utility in improving the effectiveness of topical and transdermal drug delivery through:
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Enhancement of drug solubility for poorly water-soluble active ingredients
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Improvement of skin penetration for active pharmaceutical ingredients
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Contribution to structural integrity in semi-solid formulations
Research studies have shown that incorporating lauryl laurate into transdermal patches can significantly increase the permeation of therapeutic agents through the skin barrier, highlighting its effectiveness as a penetration enhancer.
Industrial Uses
The versatile properties of lauryl laurate extend to various industrial applications where its surfactant characteristics provide functional benefits:
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Lubricants in precision manufacturing processes
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Emulsifiers in specialized industrial formulations
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Components in food-grade processing aids where approved
Research Findings and Emerging Applications
Comparative Analysis with Related Compounds
Understanding the relationship between lauryl laurate and similar compounds provides valuable perspective on its distinctive properties and applications.
Table 5: Comparative Analysis of Lauryl Laurate and Related Compounds
This comparative analysis demonstrates that while these compounds share structural similarities, each possesses unique characteristics that define its optimal application domains. Lauryl laurate stands out for its balanced melting profile and exceptional sensory attributes.
Future Perspectives and Challenges
Emerging Applications
As the demand for naturally-derived, sustainable ingredients continues to grow, lauryl laurate is positioned to expand its application profile in several promising directions:
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Advanced drug delivery systems exploiting its penetration enhancement properties
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Green chemistry applications as a renewable, biodegradable component
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Specialized industrial formulations requiring its unique physical properties
Research Opportunities
Several promising research avenues warrant further exploration:
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Optimization of green synthesis methods, particularly enzyme-catalyzed processes
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Detailed mechanistic studies of skin penetration enhancement
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Structure-function relationships to develop tailored derivatives with enhanced performance
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Potential synergistic combinations with other natural ingredients
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